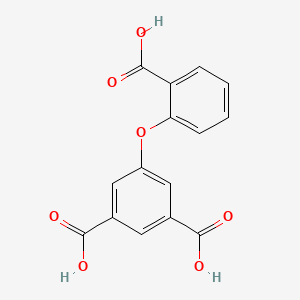

5-(2-Carboxyphenoxy)isophthalic acid

Description

Contextualization of Polytopic Carboxylate Ligands in Coordination Chemistry

Coordination chemistry extensively utilizes organic molecules, known as ligands, to bind to metal ions, forming coordination complexes. When these ligands possess multiple binding sites, they are referred to as polytopic ligands. Polytopic carboxylate ligands, specifically, are organic molecules that contain two or more carboxylic acid functional groups (-COOH). These groups can be deprotonated to form carboxylate anions (-COO⁻), which are excellent at coordinating with metal cations.

The number and geometric arrangement of these carboxylate groups on the ligand's backbone play a crucial role in determining the structure and dimensionality of the resulting coordination polymer or metal-organic framework (MOF). The versatility of polytopic carboxylate ligands lies in their ability to bridge multiple metal centers, leading to the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The predictable coordination behavior of carboxylate groups makes them highly valuable in the rational design and synthesis of crystalline materials with desired topologies and properties.

Overview of Ether-Bridged Tricarboxylic Acids as Versatile Building Blocks

Within the broader class of polytopic carboxylate ligands, ether-bridged tricarboxylic acids represent a particularly interesting subclass. These molecules are characterized by three carboxylic acid groups linked by a central scaffold that includes an ether linkage (-O-). The presence of the ether bridge introduces a degree of flexibility into the ligand's structure, which can be advantageous in the self-assembly of intricate supramolecular architectures.

Significance of 5-(2-Carboxyphenoxy)isophthalic Acid (O-H3cpia) in Supramolecular Assembly

This compound, often abbreviated as O-H3cpia, is a prime example of an ether-bridged tricarboxylic acid that has demonstrated considerable utility in supramolecular assembly. Its structure, featuring an isophthalic acid moiety linked to a 2-carboxyphenoxy group via an ether bridge, provides a unique combination of rigidity and flexibility. This allows for the construction of sophisticated coordination polymers with diverse structural motifs.

Recent research has highlighted the successful use of O-H3cpia in the hydrothermal synthesis of novel metal-organic frameworks. rsc.org For instance, several copper(II) and nickel(II) coordination polymers have been synthesized using this ligand, resulting in materials with interesting structural and functional properties. rsc.org

A study detailed the synthesis of four new complexes, two with copper(II) and two with nickel(II), utilizing O-H3cpia in conjunction with various nitrogen-containing co-ligands. rsc.org These complexes exhibit a range of dimensionalities and secondary building units (SBUs), which are fundamental structural components of MOFs. The resulting frameworks have shown promise as photocatalysts for the degradation of organic dyes under visible light irradiation. rsc.orgrsc.org The semiconducting nature of these materials, as indicated by their band gaps, is a key factor in their photocatalytic activity. rsc.orgrsc.org

The table below summarizes the key structural features and properties of some of the coordination polymers synthesized using this compound.

| Compound Name | Metal Ion | Dimensionality | Secondary Building Unit (SBU) | Band Gap (eV) |

| Cu₂(O-cpia)(btb)₀.₅·(OH) | Cu(II) | 3D | Tetranuclear [Cu₄(μ₃-OH)₂] | 1.30 |

| Cu₃(O-cpia)₂(bpy)₂ | Cu(II) | 3D | Trinuclear [Cu₃(COO)₄] | 1.78 |

| [Ni₂(O-cpia)(phen)·(OH)·H₂O]·2H₂O | Ni(II) | 2D | Tetranuclear [Ni₄(μ₃-OH)₂] | 2.85 |

| [Ni₃(O-cpia)₂(bpy)₃·2H₂O]·2H₂O | Ni(II) | 3D | Binuclear [Ni₂(COO)₄] & Mononuclear | 2.14 |

Data sourced from a study on Cu(II)/Ni(II)-organic frameworks. rsc.org

The research demonstrates that this compound is a highly effective ligand for the construction of coordination polymers with tunable structures and promising functional properties. Its ability to form diverse architectures with different metal ions underscores its significance as a versatile building block in the field of advanced materials chemistry. The photocatalytic activity of the resulting materials opens up possibilities for their use in environmental remediation and other light-driven applications.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-carboxyphenoxy)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-13(17)8-5-9(14(18)19)7-10(6-8)22-12-4-2-1-3-11(12)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCRITGDNAXNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Ligand Design for Coordination Architectures

Hydrothermal Synthesis Techniques for H3cpia-based Compounds

Hydrothermal synthesis is a prevalent and effective method for the crystallization of coordination polymers from aqueous solutions at elevated temperatures and pressures. This technique facilitates the dissolution of reactants and promotes the formation of stable, crystalline framework structures that are often inaccessible at room temperature. In the context of 5-(2-Carboxyphenoxy)isophthalic acid (H3cpia), hydrothermal reactions typically involve combining a metal salt (e.g., nitrates, chlorides, or acetates of transition metals like Zn(II), Cu(II), or Ni(II)), the H3cpia ligand, and often an N-donor co-ligand in water. The mixture is sealed in a Teflon-lined stainless steel autoclave and heated to temperatures ranging from 120°C to 180°C for several days.

During the hydrothermal process, the H3cpia ligand typically undergoes deprotonation to its O-cpia³⁻ form, allowing its carboxylate groups to coordinate with metal ions in various modes. The high temperature and pressure conditions can influence the coordination geometry of the metal centers and the conformation of the flexible ether-linked ligand, leading to a diverse range of network topologies. For example, several zinc(II), copper(II), and nickel(II) coordination polymers have been successfully isolated using this method, demonstrating its utility in generating complex, multidimensional structures. bohrium.comresearchgate.net

Solvothermal Synthesis Approaches in Coordination Polymer Formation

Solvothermal synthesis is analogous to the hydrothermal technique but utilizes non-aqueous solvents or a mixture of water and organic solvents. The choice of solvent can significantly impact the final structure of the coordination polymer by altering the solubility of the reactants, mediating the self-assembly process, and potentially acting as a templating agent. Common solvents used in the synthesis of H3cpia-based compounds include dimethylformamide (DMF), ethanol, and acetonitrile, sometimes mixed with water.

This method offers greater control over the resulting crystal morphology and can lead to the formation of phases different from those obtained under purely hydrothermal conditions. The organic solvent can influence the deprotonation state of the carboxylic acid groups and the coordination environment of the metal ion. For instance, solvothermal reactions have been employed to generate novel coordination polymers where the solvent molecules themselves are sometimes incorporated into the final structure as coordinated or guest molecules. researchgate.netcore.ac.uk The reaction parameters, such as the solvent system, temperature, and reaction time, are critical variables that are fine-tuned to target specific framework architectures.

Strategic Incorporation of Co-ligands (N-donor Molecules) in Synthesis

Bipyridine derivatives, particularly the linear and rigid 4,4′-bipyridine (4,4'-bpy), are widely used as pillar-like co-ligands. Their ability to bridge two metal centers allows for the extension of lower-dimensional structures into higher-dimensional frameworks. In the context of H3cpia chemistry, 4,4'-bpy has been shown to link metal-H3cpia layers or chains into robust three-dimensional (3D) architectures. researchgate.net

For example, the hydrothermal reaction of Ni(NO₃)₂·6H₂O, H3cpia, and 4,4'-bpy resulted in a 3D framework with the formula [Ni₃(O-cpia)₂(bpy)₃·2H₂O]·2H₂O. researchgate.netrsc.org In this structure, the 4,4'-bpy ligands act in two different coordination modes: one as a terminal ligand and another as a bidentate-bridging ligand connecting binuclear nickel clusters. researchgate.net Similarly, a Zn(II) complex, Zn₂(O-cpia)(4,4′-bpy)₀.₅·OH, was synthesized where the 4,4'-bpy ligand links adjacent chains to form a 2D network. bohrium.com The role of bipyridine derivatives is thus crucial in dictating the final dimensionality and topology of the coordination polymer.

| Compound Formula | Metal Ion | Bipyridine Ligand | Resulting Structure |

|---|---|---|---|

| Zn₂(O-cpia)(4,4′-bpy)₀.₅·OH bohrium.com | Zn(II) | 4,4′-bipyridine | 2D Network |

| [Ni₃(O-cpia)₂(bpy)₃·2H₂O]·2H₂O researchgate.netrsc.org | Ni(II) | 4,4′-bipyridine | 3D Architecture |

Unlike the bridging nature of 4,4'-bipyridine (B149096), 1,10-phenanthroline (B135089) (phen) is a rigid, planar chelating ligand. It typically coordinates to a single metal center in a bidentate fashion, occupying two coordination sites. Due to this terminal coordination mode, phen often acts as a "blocking" or "capping" agent that limits the extension of the coordination network in certain directions. This can lead to the formation of lower-dimensional structures such as discrete molecules, 1D chains, or 2D layers, rather than 3D frameworks. researchgate.net

Research has shown that when 1,10-phenanthroline is introduced into reaction systems with H3cpia and metal ions like Cu(II), Ni(II), or Zn(II), it results in structures with reduced dimensionality compared to those formed with bridging ligands. For instance, the complex [Cu₃(O-cpia)₂(phen)₂] is a 2D network, whereas the analogous reaction with a bridging ligand might produce a 3D structure. researchgate.net Similarly, a Zn(II) complex with the formula [Zn₄(O-cpia)₂(phen)₂·(OH)₂] forms a 2D network composed of [Zn₄(μ₃-OH)₂] clusters linked by the O-cpia ligands. bohrium.com The use of phenanthroline derivatives is therefore a strategic choice to control dimensionality and create specific structural motifs.

| Compound Formula | Metal Ion | Phenanthroline Ligand | Resulting Structure |

|---|---|---|---|

| [Zn₄(O-cpia)₂(phen)₂·(OH)₂] bohrium.com | Zn(II) | 1,10-phenanthroline | 2D Network |

| [Cu₃(O-cpia)₂(phen)₂] researchgate.net | Cu(II) | 1,10-phenanthroline | 2D Network |

| [Ni₂(O-cpia)(phen)·(OH)·H₂O]·2H₂O rsc.org | Ni(II) | 1,10-phenanthroline | 2D Network |

Triazole-based ligands, such as 1,4-bis(1,2,4-triazol-1-yl)butane (btb), are flexible N-donor co-ligands that can adopt various conformations, allowing them to bridge metal centers at different distances and angles. This flexibility can lead to the formation of complex and often interpenetrated 3D frameworks. The butane (B89635) chain in btb provides rotational freedom, which influences the final topology of the coordination polymer.

In the synthesis of H3cpia-based frameworks, btb has been successfully used as a bridging co-ligand to construct 3D architectures. For example, the hydrothermal reaction of Cu(NO₃)₂·3H₂O with H3cpia and btb yielded a 3D metal-organic framework with the formula Cu₂(O-cpia)(btb)₀.₅·(OH). researchgate.netrsc.org In this structure, the O-cpia ligand connects copper ions to form a 2D layer, and the flexible btb ligands then pillar these layers to create the final 3D framework. This demonstrates the effective role of flexible triazole-based linkers in building high-dimensional structures.

| Compound Formula | Metal Ion | Triazole Ligand | Resulting Structure |

|---|---|---|---|

| Cu₂(O-cpia)(btb)₀.₅·(OH) researchgate.netrsc.org | Cu(II) | 1,4-bis(1,2,4-triazol-1-yl)butane | 3D Framework |

While ligands like 4,4′-azopyridine and 1,4-bis(4-pyridinylmethyl)piperazine are known to be effective linkers in the construction of coordination polymers due to their bridging capabilities, specific examples of their use in conjunction with this compound were not prominent in the surveyed research literature. These ligands offer interesting structural possibilities; 4,4′-azopyridine provides a rigid, linear bridge similar to 4,4'-bipyridine but with a central azo group, while 1,4-bis(4-pyridinylmethyl)piperazine offers a more flexible and kinked linkage due to the piperazine (B1678402) ring. Further research is required to explore the specific architectural outcomes of combining these particular N-donor co-ligands with H3cpia.

Directed Synthesis of Specific Structural Motifs

The strategic design of coordination architectures using this compound, also known as O-cpia, hinges on its versatile coordination capabilities and the selection of ancillary ligands and metal ions. Research has demonstrated that this ligand can be effectively utilized to direct the synthesis of specific and diverse structural motifs, ranging from two-dimensional (2D) networks to complex three-dimensional (3D) frameworks. The resulting architectures are heavily influenced by the interplay between the flexible nature of the O-cpia ligand, the coordination geometry of the metal center, and the structural characteristics of co-ligands.

A systematic study involving the hydrothermal synthesis of new coordination complexes with this compound and either copper(II) or nickel(II) ions, in conjunction with various N-donor co-ligands, has yielded a series of distinct structural motifs. rsc.org These syntheses illustrate how the choice of metal and co-ligand directs the formation of different secondary building blocks (SBUs), which in turn assemble into unique supramolecular architectures. rsc.org

For instance, the reaction of O-cpia with copper(II) and the flexible N-donor ligand 1,4-bis(1,2,4-triazol-1-yl)butane (btb) resulted in a 3D framework constructed from tetranuclear copper clusters, specifically [Cu₄(μ₃-OH)₂], serving as the SBUs. rsc.org In contrast, when the more rigid co-ligand 4,4'-bipyridine (bpy) was used with copper(II), the resulting 3D structure was based on trinuclear [Cu₃(COO)₄] SBUs. rsc.org

Similarly, when nickel(II) was employed, the combination with the bulky N-donor ligand 1,10-phenanthroline (phen) led to the formation of a 2D network composed of tetranuclear [Ni₄(μ₃-OH)₂] SBUs. rsc.org The introduction of 4,4'-bipyridine (bpy) as the co-ligand with nickel(II) also produced a distinct structural motif. rsc.org These findings underscore the principle of directed synthesis, where the final architecture is a product of the specific combination of the primary ligand (O-cpia), the metal ion, and the ancillary ligand. The varied coordination modes of the O-cpia ligand, coupled with the different geometries of the metal polyhedra, give rise to these diverse and predictable structural outcomes. rsc.org

The following tables provide a summary of the research findings from the directed synthesis of these specific structural motifs.

Table 1: Synthesis Parameters and Structural Motifs

| Compound | Metal Ion | Co-Ligand | Resulting Structural Motif | Secondary Building Block (SBU) | Dimensionality |

|---|---|---|---|---|---|

| 1 | Cu(II) | 1,4-bis(1,2,4-triazol-1-yl)butane (btb) | 3D framework | Tetranuclear [Cu₄(μ₃-OH)₂] clusters | 3D |

| 2 | Cu(II) | 4,4'-bipyridine (bpy) | 3D structure | Trinuclear [Cu₃(COO)₄] clusters | 3D |

| 3 | Ni(II) | 1,10-phenanthroline (phen) | 2D network | Tetranuclear [Ni₄(μ₃-OH)₂] clusters | 2D |

Table 2: Compound Formulas

| Compound Number | Chemical Formula |

|---|---|

| 1 | Cu₂(O-cpia)(btb)₀.₅·(OH) |

| 2 | Cu₃(O-cpia)₂(bpy)₂ |

| 3 | [Ni₂(O-cpia)(phen)·(OH)·H₂O]·2H₂O |

Coordination Network Engineering and Supramolecular Structures

Diverse Coordination Modes of 5-(2-Carboxyphenoxy)isophthalic Acid Ligand

The structural adaptability of the this compound ligand is central to its utility in constructing multidimensional coordination polymers. The presence of three carboxylate groups, capable of deprotonation, and a flexible ether bond allows it to adopt various conformations and connect to metal centers in multiple ways.

Bridging Coordination Geometries (e.g., μ5-bridging, μ6-bridging)

One of the most significant features of the this compound ligand is its ability to engage in high-denticity bridging coordination, connecting multiple metal centers simultaneously to form robust and intricate frameworks. While specific examples of μ5 and μ6-bridging for this exact ligand are still emerging in the literature, the behavior of analogous isophthalate-based linkers provides strong evidence for its potential in forming such complex connections. For instance, in a manganese-based MOF, a related tetracarboxylate ligand exhibits a μ6-bridging mode, highlighting the capacity of these types of ligands to create highly connected networks. mdpi.com The spatial arrangement of the carboxylate groups in this compound is conducive to spanning multiple metal ions, thereby acting as a high-connectivity node within the framework.

Formation of Metal-Organic Frameworks (MOFs)

The self-assembly of this compound with various metal ions has led to the synthesis of a diverse range of metal-organic frameworks, exhibiting fascinating topologies and potential applications.

Assembly with Transition and Lanthanide Metal Ions

An extensive array of MOFs has been successfully synthesized by combining this compound with a variety of transition and lanthanide metal ions. Hydrothermal and solvothermal methods are commonly employed for the synthesis of these crystalline materials. researchgate.netnih.govrsc.orgglobethesis.com

The interaction of this ligand with transition metals such as Copper(II), Nickel(II), Cobalt(II), Manganese(II), Cadmium(II), and Zinc(II) has been well-documented. researchgate.netnih.govrsc.orgrsc.orgrsc.org These combinations have yielded frameworks with diverse dimensionalities, from 2D layered structures to complex 3D networks.

Furthermore, the larger ionic radii and higher coordination numbers of lanthanide ions, including Dysprosium(III), Terbium(III), and Lanthanum(III), have been exploited to construct MOFs with unique structural features and interesting luminescent properties. nih.govglobethesis.commdpi.comrsc.org The flexibility of the ligand accommodates the varied coordination preferences of these different metal ions, leading to a rich structural chemistry.

| Metal Ion | Resulting MOF Dimensionality/Structure | Reference |

| Cu(II) | 3D framework | researchgate.net |

| Ni(II) | 2D and 3D networks | researchgate.net |

| Co(II) | 3D framework | rsc.org |

| Mn(II) | 3D network | rsc.org |

| Cd(II) | 3D network | rsc.org |

| Zn(II) | 3D network | rsc.org |

| Nd(III) | 3D network | nih.gov |

| Tb(III) | 3D network | nih.gov |

Engineering of Secondary Building Units (SBUs)

Research has shown that this ligand can facilitate the formation of homometallic clusters ranging from mononuclear and binuclear to trinuclear and tetranuclear metal(II) polyhedra, which then act as the SBUs. researchgate.net For instance, in a series of Cu(II) and Ni(II) frameworks, the ligand coordinates to form tetranuclear [Cu4(μ3-OH)2] and trinuclear [Cu3(COO)4] clusters, as well as binuclear and mononuclear Ni(II) units, which serve as the fundamental building blocks of the extended structures. researchgate.net

In certain coordination environments, the this compound ligand can coordinate to individual metal ions, resulting in mononuclear metal polyhedra that function as the primary nodes of the MOF. In a Nickel(II)-based MOF, mononuclear Ni(II) cores, alongside binuclear clusters, act as SBUs, which are then bridged by the organic ligand and co-ligands to construct a 3D framework. researchgate.net These mononuclear SBUs, with their specific coordination geometries, play a crucial role in determining the final architecture and porosity of the material.

| Compound | Metal Center | SBU Type | Co-ligand | Dimensionality | Ref. |

| [Ni3(O-cpia)2(bpy)3·2H2O]·2H2O | Ni(II) | [Ni2(COO)4] | bpy | 3D | nih.gov |

Trinuclear Metal Clusters as SBUs

The flexibility and multiple coordination sites of the O-cpia ligand also facilitate the formation of trinuclear metal clusters as SBUs. An example is a copper(II) complex, Cu3(O-cpia)2(bpy)2, which features a 3D structure based on [Cu3(COO)4] trinuclear clusters. nih.govsemanticscholar.org These trinuclear SBUs are linked by both the O-cpia ligand and 4,4'-bipyridine (B149096) (bpy) co-ligands, creating a robust three-dimensional framework. semanticscholar.orgresearchgate.net The specific geometry of the trinuclear cluster plays a crucial role in determining the final extended structure of the MOF. nih.gov

| Compound | Metal Center | SBU Type | Co-ligand | Dimensionality | Ref. |

| Cu3(O-cpia)2(bpy)2 | Cu(II) | [Cu3(COO)4] | bpy | 3D | nih.gov |

Tetranuclear Metal Clusters as SBUs

Tetranuclear metal clusters represent another significant class of SBUs in MOFs synthesized with this compound. Hydroxide-bridged tetranuclear clusters, such as [Cu4(μ3-OH)2] and [Ni4(μ3-OH)2], have been identified as the fundamental building blocks in several frameworks. nih.govsemanticscholar.org In a copper(II)-based MOF, Cu2(O-cpia)(btb)0.5·(OH), the [Cu4(μ3-OH)2] clusters are linked by the O-cpia ligand and a 1,4-bis(1,2,4-triazol-1-yl)butane (btb) co-ligand to form a 3D framework. semanticscholar.orgresearchgate.net Similarly, a nickel(II) complex, [Ni2(O-cpia)(phen)·(OH)·H2O]·2H2O, features a 2D network constructed from [Ni4(μ3-OH)2] SBUs, which are bridged by the O-cpia ligands. semanticscholar.orgresearchgate.net

| Compound | Metal Center | SBU Type | Co-ligand | Dimensionality | Ref. |

| Cu2(O-cpia)(btb)0.5·(OH) | Cu(II) | [Cu4(μ3-OH)2] | btb | 3D | nih.gov |

| [Ni2(O-cpia)(phen)·(OH)·H2O]·2H2O | Ni(II) | [Ni4(μ3-OH)2] | phen | 2D | nih.gov |

Design and Fabrication of Three-Dimensional MOF Architectures

The design and fabrication of three-dimensional MOFs using this compound leverage the ligand's ability to connect various metal cluster SBUs. nih.gov By combining the O-cpia ligand with different metal ions (like Cu(II) and Ni(II)) and strategically chosen N-donor co-ligands, researchers can assemble diverse and complex 3D frameworks. nih.govsemanticscholar.org For instance, the combination of binuclear, trinuclear, or tetranuclear clusters with linear or angular co-ligands leads to intricate topologies. semanticscholar.orgresearchgate.net Hydrothermal synthesis is the common method for fabricating these crystalline materials. nih.gov The resulting 3D structures often exhibit complicated frameworks, and their properties are directly linked to the specific combination of the metal SBU, the O-cpia linker, and any auxiliary ligands used in the synthesis. nih.gov Examples include frameworks built from [Cu4(μ3-OH)2] tetranuclear clusters, [Cu3(COO)4] trinuclear clusters, and a combination of [Ni2(COO)4] binuclear clusters and mononuclear Ni(II) units. nih.govsemanticscholar.org

Construction of Coordination Polymers (CPs)

The construction of coordination polymers with this compound demonstrates the versatility of this ligand in creating a wide array of structural motifs. The assembly process is highly dependent on the coordination preferences of the metal ion and the reaction conditions. nih.gov The flexible ether linkage and the disposition of the three carboxylate groups in the H3cpia ligand allow it to adopt various coordination modes, leading to structures of different dimensionalities. nih.gov This adaptability has been exploited to synthesize not only complex 3D MOFs but also lower-dimensional structures such as 1D chains and 2D layers. nih.govresearchgate.net

Genesis of One-Dimensional Coordination Chains

While complex 3D frameworks are common, the H3cpia ligand can also direct the formation of one-dimensional coordination polymers. In these structures, the metal centers are typically linked by the O-cpia ligand in a repeating fashion to form infinite chains. The specific connectivity within the chain is dictated by which of the three carboxylate groups participate in coordination and their binding mode (e.g., monodentate, bidentate, bridging). The use of ancillary ligands can also influence the structure, sometimes blocking potential coordination sites to favor a 1D extension over a higher-dimensional network. These 1D chains can then pack into 2D or 3D supramolecular arrays through weaker interactions like hydrogen bonding.

Development of Two-Dimensional Layered Coordination Networks

| Compound | Metal Center | SBU Type | Co-ligand | Dimensionality | Ref. |

| [Ni2(O-cpia)(phen)·(OH)·H2O]·2H2O | Ni(II) | [Ni4(μ3-OH)2] | phen | 2D | nih.gov |

Supramolecular Interactions in Crystal Engineering

The assembly of coordination networks from this compound is significantly influenced by a variety of non-covalent interactions. These interactions, in concert with the primary coordination bonds, guide the self-assembly process and stabilize the resulting multidimensional architectures.

Influence of Guest Molecules on Framework Assembly

Guest molecules, particularly solvents, can have a profound impact on the assembly and final structure of coordination frameworks. In the case of frameworks built with this compound, both coordinated and guest water molecules are observed within the crystal structures. rsc.org Coordinated water molecules are part of the primary coordination sphere of the metal ion, directly influencing the geometry of the metal cluster or node. Guest water molecules, on the other hand, reside in the pores or channels of the framework and contribute to its stability through hydrogen bonding interactions with the framework. rsc.org The size, shape, and chemical nature of guest molecules can direct the formation of specific framework topologies. For example, in studies with the structurally similar 5-hydroxyisophthalic acid, it has been shown that guest molecules containing a carbonyl moiety can consistently lead to the formation of 2-D hydrogen-bonded networks with a distorted honeycomb (hcb) topology. ul.ieresearchgate.net These guest molecules then interact with the host framework through specific hydrogen bonds. ul.ieresearchgate.net

Topological Analysis of Coordination Networks

The complex architectures of coordination polymers derived from this compound can be simplified and classified by reducing the structure to a set of nodes (metal ions or clusters) and linkers (the organic ligand). This topological approach provides insight into the underlying connectivity and net of the framework.

Classification of Underlying Nets (e.g., sql, tcs, kgd, hms)

Coordination polymers synthesized with ligands similar to this compound have been shown to form a variety of network topologies. For instance, a cobalt(II) framework with a related ligand, 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid, exhibits a (3,6)-connected kgd topological structure. rsc.org The kgd net is a well-known topology in crystal engineering. In other systems with different isophthalate-based ligands, topologies such as the sql (square lattice) net are observed in two-dimensional structures. rsc.org The flexibility of the this compound ligand, due to the ether linkage, allows it to adopt various conformations, which in turn can lead to a range of network topologies depending on the coordination geometry of the metal ion and the presence of auxiliary ligands. In a study of coordination polymers based on 5-substituted isophthalic acids, a three-dimensional framework with α-polonium (pcu ) topology was observed. nih.gov

Node and Linker Connectivity Analysis

The connectivity of the metal nodes and the organic linkers is fundamental to the resulting network topology. In frameworks constructed from this compound (O-cpia), the metal ions often form multinuclear clusters that act as secondary building units (SBUs). For example, with Cu(II) and Ni(II), tetranuclear clusters like [Cu₄(μ₃-OH)₂] and [Ni₄(μ₃-OH)₂], and trinuclear clusters such as [Cu₃(COO)₄] have been identified as the SBUs. rsc.orgnih.gov

The O-cpia ligand demonstrates remarkable versatility in its coordination modes, acting as a multidentate linker. It has been observed to exhibit both μ₆-bridging and μ₅-bridging modes in different complexes. rsc.org This high connectivity allows it to link multiple metal centers or SBUs, leading to the formation of robust 2D and 3D frameworks. The connectivity of a node is defined by the number of linkers it is connected to. For instance, in one of the nickel-based structures, each [Ni₄(μ₃-OH)₂] cluster is connected to six different O-cpia ligands, making it a 6-connected node. rsc.org

| Ligand | Metal Ion | Topology Symbol | Description | Reference |

|---|---|---|---|---|

| 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid | Co(II) | kgd | (3,6)-connected 2D layered network | rsc.org |

| 5-methyl isophthalic acid | Zn(II) | pcu (α-Po) | 3D coordination framework | nih.gov |

| 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Cd(II) | (6³)² | 3,3-connected 2D structure | researchgate.netrsc.org |

| 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Mn(II) | (6²·8⁴)(6³·8³) | 4-connected 3D network | researchgate.netrsc.org |

Interpenetration Phenomena in Frameworks

Interpenetration is a common and intriguing phenomenon in the crystal engineering of coordination polymers, where two or more independent frameworks grow through one another without any chemical bonds between them. This entanglement can significantly influence the properties of the resulting material, such as its porosity, stability, and guest-hosting capabilities. The flexible nature and multiple coordination sites of this compound, combined with the use of various metal ions and auxiliary ligands, could theoretically lead to the formation of interpenetrated structures to fill large voids that might otherwise form.

However, based on a thorough review of the existing scientific literature, interpenetration has not been a reported phenomenon in coordination frameworks synthesized specifically with this compound. For instance, a study detailing the synthesis and structural characterization of four new coordination polymers with this ligand—two with copper(II) and two with nickel(II)—revealed complex two-dimensional (2D) and three-dimensional (3D) non-interpenetrated networks. rsc.org

Detailed structural analyses of these compounds, which incorporate various N-donor co-ligands, indicate that the frameworks are constructed from single, continuous networks. rsc.org The packing of these frameworks is governed by other supramolecular interactions rather than the catenation of multiple nets.

The following table summarizes the key structural features of the reported coordination polymers based on this compound, none of which exhibit interpenetration.

| Compound Name | Metal Ion | Auxiliary Ligand | Dimensionality | Interpenetration |

| Cu₂(O-cpia)(btb)₀.₅·(OH) | Cu(II) | btb | 3D | Not observed |

| Cu₃(O-cpia)₂(bpy)₂ | Cu(II) | bpy | 3D | Not observed |

| [Ni₂(O-cpia)(phen)·(OH)·H₂O]·2H₂O | Ni(II) | phen | 2D | Not observed |

| [Ni₃(O-cpia)₂(bpy)₃·2H₂O]·2H₂O | Ni(II) | bpy | 3D | Not observed |

Data sourced from Xu et al., 2019. rsc.org

The absence of observed interpenetration in these reported cases may be attributed to several factors, including the specific geometric constraints imposed by the ligand's conformation, the nature of the secondary building units (SBUs) formed, and the reaction conditions employed during synthesis. While the potential for forming interpenetrated frameworks with this compound exists, current research has yet to document such an occurrence. Future work in this area could explore different synthetic strategies to deliberately induce or control interpenetration, potentially unlocking new materials with unique properties.

Advanced Characterization of O H3cpia Based Materials

Single-Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structure Elucidation

SCXRD analysis is indispensable for unambiguously defining the coordination environment around the metal centers. This technique reveals critical information such as the metal ion's coordination number, the specific carboxylate oxygen atoms involved in bonding, and the precise bond lengths and angles. This data allows for the exact description of the coordination geometry (e.g., octahedral, tetrahedral, square planar), which is fundamental to the framework's structure. The flexible nature of carboxylate-containing ligands allows them to adapt to the coordination preferences of various metal ions, leading to diverse structural outcomes.

The O-H3cpia ligand possesses significant conformational flexibility due to the ether linkage between its two aromatic rings. SCXRD analysis precisely measures the torsion and dihedral angles, defining the ligand's spatial orientation within the crystal structure. nih.gov For instance, the analysis can reveal a non-planar conformation, with a distinct angle between the isophthalate (B1238265) and the 2-carboxyphenoxy moieties. nih.gov

Furthermore, SCXRD elucidates the ligand's bridging mode, which describes how it connects to multiple metal centers to extend the structure into one, two, or three dimensions. The three carboxylate groups on the O-H3cpia ligand can adopt various coordination modes (e.g., monodentate, bidentate chelate, bidentate bridging), leading to the formation of complex network topologies.

Powder X-ray Diffraction (PXRD) for Phase Purity and Structural Stability

Powder X-ray Diffraction (PXRD) is a vital tool for the analysis of bulk, polycrystalline materials. Its primary application in the study of O-H3cpia-based materials is to confirm phase purity. The experimental PXRD pattern of a newly synthesized batch is compared with a pattern simulated from the SCXRD data. researchgate.net A strong match between the two patterns confirms that the bulk sample consists of a single, desired crystalline phase, free from unreacted starting materials or undesired crystalline byproducts.

Additionally, PXRD is instrumental in assessing the structural stability of the material. nih.gov By collecting PXRD patterns after subjecting the material to various conditions—such as heating, solvent exchange, or removal of guest molecules—researchers can determine if the crystalline framework remains intact, undergoes a phase transition, or collapses. aps.org

Infrared Spectroscopy for Functional Group Analysis and Coordination Confirmation

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a compound and to confirm the coordination of the ligand to the metal center. researchgate.net The IR spectrum of the free O-H3cpia ligand would exhibit characteristic absorption bands corresponding to its functional groups.

Table 1: Characteristic IR Absorption Bands for Free O-H3cpia Ligand

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O–H stretch | 3300–2500 (broad) libretexts.org |

| Aromatic Ring | =C–H stretch | 3100–3000 libretexts.org |

| Carboxylic Acid | C=O stretch | 1760–1690 (strong) libretexts.org |

| Aromatic Ring | C=C stretch | 1600–1450 uniroma1.it |

Upon formation of a coordination polymer, significant changes in the IR spectrum are observed. The broad O–H stretching band of the carboxylic acid disappears, indicating deprotonation. Concurrently, the strong C=O stretching band is replaced by two new bands corresponding to the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the coordinated carboxylate group (COO⁻). The separation between these two new bands (Δν = νasym - νsym) provides valuable information about the coordination mode of the carboxylate group.

Thermogravimetric Analysis (TGA) for Thermal Stability and Solvent Loss Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures changes in the mass of a sample as a function of temperature. particle.dk It is used to determine the thermal stability of O-H3cpia-based materials and to quantify the presence of solvent molecules within the crystal lattice. nasa.govmdpi.com

A typical TGA curve for a hydrated O-H3cpia-based MOF displays distinct mass loss steps. The initial weight loss at lower temperatures (typically below 150 °C) corresponds to the removal of guest solvent molecules (e.g., water, DMF) residing in the pores of the framework. s4science.atnetzsch.com A subsequent plateau indicates a region of thermal stability for the framework itself. At higher temperatures, a significant weight loss occurs, signifying the decomposition and collapse of the framework structure. nih.govekb.eg The temperature at which this decomposition begins is a key indicator of the material's thermal stability. particle.dk

Table 2: Representative TGA Data for a Hypothetical O-H3cpia-based MOF

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 30–120 | 5.5% | Loss of guest water molecules from pores. |

| 120–410 | 0% | Stable anhydrous framework. |

| 410–550 | 65.0% | Decomposition of the organic ligand and collapse of the framework. |

This analysis is critical for understanding the conditions under which the material can be used and for quantifying its porosity by measuring the amount of removable guest solvent. researchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative information on the elemental composition of a sample. For materials synthesized using 5-(2-carboxyphenoxy)isophthalic acid (o-H3cpia), this analysis is fundamental for verifying the stoichiometry of the resulting coordination polymers. By precisely measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), and comparing these experimental values to the percentages calculated from the proposed chemical formula, researchers can confirm the empirical formula of the synthesized material. This verification is a critical step in confirming that the desired chemical transformation has occurred and that the isolated product has the expected composition.

The agreement between the found and calculated elemental percentages serves as a strong indicator of the purity of the sample. Significant discrepancies may suggest the presence of unreacted starting materials, residual solvents, or the formation of an unexpected product. Therefore, elemental analysis is an indispensable tool for validating the integrity of newly synthesized o-H3cpia-based materials before proceeding with more advanced structural and property characterizations.

Detailed research findings consistently demonstrate the utility of elemental analysis in confirming the formulas of a diverse range of o-H3cpia-based coordination polymers. For example, in the synthesis of a series of isostructural lanthanide-based polymers, elemental analysis was crucial in validating the proposed general formula. The experimental C and H percentages were found to be in excellent agreement with the calculated values for each lanthanide complex, confirming the consistent stoichiometry across the series.

The following table presents the elemental analysis data for a series of lanthanide-o-H3cpia coordination polymers, illustrating the close correlation between the theoretical and experimentally determined values.

| Compound Formula | Element | Calculated (%) | Found (%) |

| {[La(cpia)(H₂O)₂]·H₂O}n | C | 39.66 | 39.52 |

| H | 2.63 | 2.71 | |

| {[Nd(cpia)(H₂O)₂]·H₂O}n | C | 39.38 | 39.25 |

| H | 2.61 | 2.59 | |

| {[Sm(cpia)(H₂O)₂]·H₂O}n | C | 38.99 | 38.87 |

| H | 2.58 | 2.65 | |

| {[Eu(cpia)(H₂O)₂]·H₂O}n | C | 38.89 | 38.76 |

| H | 2.57 | 2.63 | |

| {[Gd(cpia)(H₂O)₂]·H₂O}n | C | 38.58 | 38.45 |

| H | 2.55 | 2.61 |

Similarly, for more complex systems involving o-H3cpia and ancillary ligands, elemental analysis provides the necessary confirmation of the incorporation of all components in the correct stoichiometric ratios. In the case of a binuclear cobalt complex incorporating both the Hcpia²⁻ ligand and 2,2′-bipyridine (2,2′-bpy), the elemental analysis was vital. The experimental results for C, H, and N were consistent with the calculated values for the formula [Co₂(Hcpia)₂(2,2′-bpy)₂(H₂O)₂]·2H₂O, thereby confirming the composition of this mixed-ligand system.

The data below summarizes the stoichiometric verification for several o-H3cpia-based materials featuring transition metals and auxiliary N-donor ligands.

| Compound Formula | Element | Calculated (%) | Found (%) |

| [Co₂(Hcpia)₂(2,2′-bpy)₂(H₂O)₂]·2H₂O | C | 55.13 | 55.01 |

| H | 3.56 | 3.42 | |

| N | 4.94 | 5.03 | |

| {[Zn₂(cpia)(OH)(bipy)]·2H₂O}n | C | 48.35 | 48.21 |

| H | 3.22 | 3.15 | |

| N | 4.51 | 4.43 | |

| [Ni(Hcpia)(phen)(H₂O)]·H₂O | C | 57.27 | 57.15 |

| H | 3.55 | 3.68 | |

| N | 4.94 | 4.82 |

These examples highlight that elemental analysis is a routine yet essential characterization technique. It provides the foundational data that supports the proposed structures of new o-H3cpia-based materials, ensuring that subsequent studies on their physical and chemical properties are performed on well-defined and stoichiometrically correct compounds.

Functional Properties and Applications in Materials Science

Catalytic Performance of O-H3cpia-based Coordination Compounds

Metal-organic frameworks (MOFs) and other coordination compounds incorporating the O-H3cpia ligand have demonstrated notable catalytic activity, particularly in the realm of photocatalysis.

Coordination compounds based on O-H3cpia, especially those incorporating copper(II) and nickel(II), have been shown to possess visible light-driven photocatalytic properties nih.gov. These materials are effective in the degradation of organic pollutants, such as industrial dyes, which are a significant source of water contamination. For instance, Cu(II)-based MOFs have been recognized as highly efficient photocatalysts for the degradation of Rhodamine B (RhB) under visible light irradiation researchgate.net. Similarly, other studies have highlighted the ability of various MOFs to photocatalytically degrade dyes like Rhodamine B and Methylene Blue (MB) researchgate.netugm.ac.idrsc.orgresearchgate.netresearchgate.netmdpi.combath.ac.uk. The porous nature of these frameworks allows for the adsorption of dye molecules, bringing them into close proximity with the catalytically active metal centers and the photo-responsive ligand.

The efficiency of these photocatalysts can be attributed to their semiconductor-like behavior, with bandgap energies that allow for the absorption of visible light researchgate.net. Upon irradiation, electron-hole pairs are generated, which then participate in redox reactions that break down the complex organic dye molecules into simpler, less harmful substances researchgate.netresearchgate.net.

Table 1: Photocatalytic Degradation of Organic Dyes by Isophthalic Acid-Based MOFs

| Catalyst/MOF | Target Pollutant | Degradation Efficiency (%) | Irradiation Time (min) | Light Source |

|---|---|---|---|---|

| Cu(II)-based MOF researchgate.net | Rhodamine B (RhB) | High | Not specified | Visible Light |

| Pb-based MOF researchgate.net | Methylene Blue (MB) | 64.2 | 250 | Not specified |

| Bi2O3@Zn-MOF researchgate.net | Rhodamine B (RhB) | 97.2 | 90 | Visible Light |

| M/Fe-MOF (M=Co, Cu, Mg) researchgate.net | Rhodamine B (RhB) | 85-92 | Not specified | Visible Light |

The photocatalytic degradation of organic pollutants by O-H3cpia-based materials generally proceeds through a mechanism involving the generation of reactive oxygen species (ROS). When the MOF is irradiated with light of sufficient energy, an electron is excited from the valence band to the conduction band, leaving behind a hole (h⁺) mdpi.com.

This process can be summarized in the following steps:

Photoexcitation: MOF + hν → MOF (e⁻ + h⁺)

Generation of ROS: The photogenerated electrons can react with adsorbed oxygen molecules to form superoxide (B77818) radicals (•O₂⁻). The holes can react with water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH) ugm.ac.id.

Pollutant Degradation: These highly oxidative ROS, particularly the hydroxyl radicals, then attack the organic dye molecules, leading to their fragmentation and eventual mineralization into carbon dioxide, water, and other simple inorganic molecules ugm.ac.idmdpi.com.

Trapping experiments in related systems have confirmed that hydroxyl radicals and holes are often the principal active species responsible for the degradation process ugm.ac.id. The efficiency of the photocatalysis is dependent on factors such as the stability of the MOF, its ability to absorb light, and the efficiency of charge separation to prevent the recombination of electrons and holes researchgate.net.

Luminescent Properties and Chemosensing Capabilities

Frameworks constructed with 5-(2-carboxyphenoxy)isophthalic acid often exhibit interesting luminescent properties, which can be harnessed for applications in chemical sensing.

The incorporation of lanthanide ions (Ln³⁺) into MOFs derived from isophthalic acid-based ligands leads to materials with characteristic and tunable luminescent properties rsc.org. When lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺) are integrated into these frameworks, the organic ligand can act as an "antenna." The ligand absorbs UV light efficiently and transfers the energy to the lanthanide ions, which then emit light at their characteristic wavelengths mdpi.com.

This energy transfer mechanism results in sharp, well-defined emission bands:

Europium (Eu³⁺): Frameworks containing Eu³⁺ typically exhibit strong red luminescence, with characteristic emission peaks corresponding to the ⁵D₀ → ⁷Fₙ transitions rsc.orgmdpi.com. The most prominent transition is often the ⁵D₀ → ⁷F₂ transition, which is hypersensitive to the coordination environment mdpi.com.

Terbium (Tb³⁺): Tb³⁺-containing frameworks display a characteristic green emission resulting from the ⁵D₄ → ⁷Fₙ transitions rsc.org.

Dysprosium (Dy³⁺): Dy³⁺ ions within these frameworks can produce yellow luminescence rsc.org.

By co-doping with different ratios of lanthanide ions, it is possible to fine-tune the emission color, and even achieve white-light emission .

The luminescence of MOFs based on O-H3cpia and related ligands can be highly sensitive to the presence of certain metal ions, making them excellent candidates for chemosensors. The primary mechanism for this sensing is typically fluorescence quenching.

Iron (III) Detection: Several studies have reported the use of MOFs for the selective and sensitive detection of Fe³⁺ ions in aqueous solutions mdpi.comnih.govresearchgate.netrsc.orgscilit.comresearchgate.netsemanticscholar.org. The presence of Fe³⁺ often leads to a significant quenching of the MOF's fluorescence. This quenching can be attributed to the absorption of the excitation or emission energy by the Fe³⁺ ions or through electron transfer processes that disrupt the luminescence of the framework mdpi.comnih.gov. The high selectivity for Fe³⁺ over other metal ions is a key advantage for practical applications.

Copper (II) Detection: Similarly, Cu²⁺ ions have also been shown to quench the luminescence of specific MOFs, allowing for their detection researchgate.netbohrium.comrsc.orgacs.org. The interaction between the Cu²⁺ ions and the framework can interfere with the energy transfer process from the ligand to the emissive center, resulting in a diminished fluorescent signal.

The performance of these MOFs as chemosensors is often characterized by their quenching constant (Ksv) and their limit of detection (LOD), with lower LOD values indicating higher sensitivity.

Table 2: Performance of Isophthalic Acid-Based MOF Sensors for Metal Ion Detection

| MOF Sensor | Target Analyte | Quenching Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) (µM) |

|---|---|---|---|

| Cd(bipa) MOF nih.govsemanticscholar.org | Fe³⁺ | 2.21 x 10⁴ | 1.36 |

| La-MOF scilit.com | Fe³⁺ | Not specified | 1.35 |

| Cu-MOF (for H₂O₂) bohrium.comrsc.org | H₂O₂ | Not specified | 0.097 |

Information regarding the specific detection of Bismuth (III) using O-H3cpia-based frameworks is less common in the current literature.

The application of O-H3cpia-based MOFs for the specific sensing of anions like iodide and bromide is an area that is not extensively documented. However, the principles of luminescent sensing can be extended to anions. MOFs based on related ligands have demonstrated the ability to selectively detect certain anions, such as chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻), through luminescence quenching mdpi.comnih.govresearchgate.net. The mechanism for anion sensing would similarly rely on the interaction between the anion and the MOF framework, leading to a change in the luminescent output. Further research is needed to explore the potential of O-H3cpia-based materials for the selective detection of halide anions like iodide and bromide.

Detection of Organic Solvents and Explosives (e.g., Nitrobenzene (B124822), Volatile Organic Ketones)

The detection of nitroaromatic compounds, such as nitrobenzene, is of significant interest due to their use in the manufacturing of explosives and their environmental toxicity. Luminescent metal-organic frameworks (L-MOFs) have emerged as promising sensory materials for the detection of these analytes. While specific studies on MOFs synthesized from this compound for the detection of nitrobenzene and volatile organic ketones are not extensively documented in the reviewed literature, the principles of detection can be inferred from related systems.

For instance, a Zn(II)-based MOF constructed from the similar ligand 4-(4-carboxy phenoxy) phthalic acid has demonstrated the ability to act as a luminescent sensor for acetone (B3395972), a common volatile organic ketone. rsc.orgnih.gov The detection mechanism relies on the quenching of the MOF's intrinsic luminescence upon exposure to acetone. In one study, the limit of detection for acetone was found to be 0.1597%. rsc.orgnih.gov The quenching effect is typically quantified using the Stern-Volmer equation, which relates the decrease in luminescence intensity to the concentration of the quencher.

The general mechanism for detecting nitroaromatics like nitrobenzene with L-MOFs involves the transfer of electrons from the excited state of the MOF to the electron-deficient nitroaromatic compound, leading to a quenching of the luminescence. researchgate.net This process is often highly sensitive and selective. Although direct experimental data for a this compound-based MOF is not available, it is anticipated that a MOF constructed from this ligand would exhibit similar sensing capabilities due to the presence of aromatic rings that can engage in π-π stacking interactions with nitroaromatic molecules, facilitating the electron transfer process.

Sensing of Biomolecules (e.g., L-histidine)

The selective recognition and sensing of biologically important molecules is a rapidly developing area of research. L-MOFs are being explored as platforms for the detection of various biomolecules, including amino acids like L-histidine. The sensing mechanism often involves specific interactions between the analyte and the MOF, such as coordination bonds, hydrogen bonding, or electrostatic interactions, which result in a measurable change in the luminescence signal.

Currently, there is a lack of specific research demonstrating the use of MOFs derived from this compound for the sensing of L-histidine. However, the broader class of isophthalic acid-based MOFs has shown potential in this area. For example, a Cd(II)-based MOF has been reported as a highly selective and sensitive luminescent sensor for L-histidine, operating via a "turn-on" and blue-shift fluorescence effect. aquaenergyexpo.comnih.gov In this case, the interaction of L-histidine with the MOF leads to an enhancement of the luminescence intensity, with a reported detection limit of 11.1 ppm. aquaenergyexpo.comnih.gov The sensing process was attributed to charge transfer and energy transfer mechanisms. aquaenergyexpo.comnih.gov It is plausible that a suitably designed MOF incorporating this compound could be developed for similar applications, potentially by introducing specific recognition sites for L-histidine within the framework.

Luminescence Quenching Mechanisms

The phenomenon of luminescence quenching is central to the application of L-MOFs in chemical sensing. Several mechanisms can be responsible for the decrease in luminescence intensity upon interaction with an analyte. These include:

Photoinduced Electron Transfer (PET): In this process, an electron is transferred from the excited state of the fluorophore (the luminescent part of the MOF) to the analyte (quencher), or vice versa. For the detection of electron-deficient molecules like nitrobenzene, the electron-rich aromatic linkers in the MOF can donate an electron to the analyte upon photoexcitation, leading to non-radiative decay and quenching of the fluorescence. rsc.orgnih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET occurs when the emission spectrum of the donor fluorophore overlaps with the absorption spectrum of the acceptor molecule. Energy is transferred non-radiatively from the donor to the acceptor, resulting in quenching of the donor's fluorescence. This mechanism is highly dependent on the distance between the donor and acceptor. rsc.orgnih.gov

Dynamic Quenching: In this case, the excited fluorophore collides with the quencher molecule, leading to de-excitation through a non-radiative pathway. This process is dependent on the diffusion of the quencher and the lifetime of the excited state. acs.org

In the context of MOFs based on isophthalic acid derivatives, both PET and FRET have been proposed as likely quenching mechanisms for the detection of analytes like tetracycline, and similar principles would apply to other quenchers. rsc.orgnih.gov The specific mechanism at play depends on the electronic properties of the MOF and the analyte, as well as the nature of their interaction.

Gas Adsorption and Separation Studies

The porous nature of MOFs makes them excellent candidates for gas adsorption and separation applications. The pore size, shape, and surface chemistry of a MOF, which are dictated by the metal nodes and organic linkers, determine its affinity and capacity for different gas molecules.

Adsorption of Carbon Dioxide (CO2)

For example, cadmium-based MOFs functionalized with amino and phenolic hydroxyl groups on the isophthalic acid backbone have exhibited CO2 uptakes of more than 20 wt%. researchgate.net The presence of functional groups that can interact favorably with CO2, such as amines or hydroxyls, can significantly enhance the adsorption capacity and selectivity.

The following table presents representative CO2 adsorption data for some well-known MOFs to provide a comparative context.

| MOF | CO2 Uptake (wt%) at ~1 bar | Reference |

|---|---|---|

| MOF-5 | ~15 | rsc.org |

| MOF-177 | ~11 | rsc.org |

| Zeolite 5A | ~22 | rsc.org |

Methane (B114726) (CH4) Adsorption Properties

Methane is the primary component of natural gas, and its storage is important for energy applications. MOFs are being investigated as alternative materials for methane storage due to their potential for high volumetric and gravimetric storage capacities at lower pressures compared to traditional compressed natural gas tanks.

As with CO2, specific methane adsorption data for MOFs derived from this compound is not available in the provided search results. However, data from other MOFs can serve as a benchmark. For instance, MOF-177 has a notable methane adsorption capacity of 22 wt% at 298 K and 100 bar. rsc.org

The following table shows the methane adsorption capacities of some common MOFs.

| MOF | CH4 Uptake (wt%) at 35 bar | Reference |

|---|---|---|

| MOF-5 | ~12 | acs.org |

| MOF-177 | ~15 | acs.org |

Selectivity for Gas Separation (e.g., CO2 over CH4/N2)

In addition to high adsorption capacities, high selectivity for one gas over another is crucial for separation applications, such as the purification of natural gas (removing CO2 from CH4) or post-combustion carbon capture (separating CO2 from N2). The selectivity of a MOF is determined by a combination of factors, including pore size and the chemical affinity of the framework for different gas molecules.

While there is no specific data for MOFs based on this compound, studies on related materials highlight the potential for high selectivity. For example, a copper-based MOF synthesized with 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid exhibited commendable selectivity for CO2 over CH4. researchgate.netscientificarchives.com

The selectivity is often calculated using the Ideal Adsorbed Solution Theory (IAST), which predicts the composition of the adsorbed phase from single-component isotherm data. The following table provides examples of CO2/CH4 and CO2/N2 selectivities for some MOFs.

| MOF | CO2/CH4 Selectivity | CO2/N2 Selectivity | Reference |

|---|---|---|---|

| MOF-5 | ~7 | ~12 | |

| Zeolite 5A | ~35 | ~25 |

Temperature-Dependent Sorption Behaviors

Information regarding the temperature-dependent sorption behaviors of metal-organic frameworks based specifically on this compound is not available in the reviewed scientific literature. While the broader class of MOFs is known for its tunable porosity and gas sorption capabilities that are often temperature-dependent, detailed studies for this particular ligand could not be found.

Magnetic Properties of Metal-Organic Frameworks and Coordination Polymers

The flexible coordination and the ether bridge of the this compound (also known as o-cpiaH3) ligand allow for the construction of coordination polymers with diverse structural motifs and interesting magnetic properties. These properties are highly dependent on the choice of metal center and the presence of auxiliary ligands, leading to phenomena ranging from antiferromagnetism to weak ferromagnetism and metamagnetism.

Antiferromagnetic Exchange Interactions

Antiferromagnetic coupling is a common magnetic feature in coordination polymers derived from this compound. This behavior is observed in several cobalt(II), manganese(II), and dysprosium(III) based frameworks.

In a series of Co(II) coordination polymers, compounds synthesized with 4,4′-bipyridyl (bpy) and 4,4′-azopyridine (apy) as co-ligands exhibit predominantly antiferromagnetic interactions. Similarly, a dysprosium(III) coordination polymer, {[Dy(o-cpia)]}n, demonstrates weak antiferromagnetic behavior. The magnetic susceptibility measurements for a manganese(II) framework containing a rigid-flexible ligand, 5-(bis(4-carboxybenzyl)amino)isophthalic acid, also indicate weak antiferromagnetic interactions at low temperatures. researchgate.net The presence of bridging carboxylate groups and the geometric arrangement of the metal ions facilitated by the o-cpiaH3 ligand are crucial in mediating these antiferromagnetic exchange pathways.

Weak Ferromagnetism and Spin-Canting Behavior

In certain structural arrangements, the antiferromagnetic coupling between adjacent metal ions in o-cpiaH3-based coordination polymers is not perfectly antiparallel. This non-collinearity of spins, known as spin-canting, results in a weak net magnetic moment, leading to weak ferromagnetism.

This phenomenon has been observed in Co(II) coordination polymers. For instance, a complex synthesized with 1,4-bis(4-pyridinylmethyl)piperazine (bpmp) as a co-ligand exhibits weak ferromagnetic behavior below 9 K. Another Co(II) complex, synthesized with 1,10-phenanthroline (B135089) (phen), displays ferromagnetic interactions that lead to spin-canted antiferromagnetic behavior. This is attributed to the uncompensated magnetic moments within the system. The origin of spin-canting can be linked to factors such as the Dzyaloshinskii-Moriya interaction, which arises from a lack of inversion symmetry between the coupled spins, and the single-ion magnetic anisotropy of the metal centers.

Metamagnetic Phenomena

Metamagnetism, a phenomenon where a material undergoes a field-induced magnetic phase transition from an antiferromagnetic to a ferromagnetic-like state, has been identified in a manganese(II) coordination polymer constructed with this compound. The compound, {[Mn9(o-cpia)6(py)3(3H2O)]·H2O}n, exhibits this behavior as indicated by variable temperature magnetic susceptibility measurements. researchgate.netnih.gov This transition occurs when an external magnetic field overcomes the antiferromagnetic ordering, aligning the spins in the direction of the field.

Influence of Metal Centers and Structural Motifs on Magnetism

The choice of the metal center and the resulting structural motif, often influenced by co-ligands, play a pivotal role in determining the magnetic properties of coordination polymers based on this compound.

In Co(II)-based systems, the use of different nitrogen-donor co-ligands leads to the formation of homometallic clusters varying from dimeric to tetrameric units. globethesis.com An angular and linear trimeric Co(II) unit can result in either spin-canted antiferromagnetism or predominant antiferromagnetism. A tetranuclear Co(II) unit has been shown to lead to antiferromagnetic interactions, while a dimeric paddle-wheel unit can result in weak ferromagnetic behavior.

For Mn(II) and Dy(III) ions, the o-cpiaH3 ligand facilitates the formation of distinct polymeric chains and layered structures. A 3D coordination polymer of Mn(II) containing two types of polymeric chains exhibits metamagnetic behavior. researchgate.netnih.gov In contrast, a 2D double-layer coordination polymer with Dy(III) shows weak antiferromagnetic behavior. researchgate.netnih.gov These examples underscore the profound impact of the interplay between the metal ion's electronic nature and the ligand-driven structural architecture on the resulting magnetic phenomena.

| Compound | Metal Center | Magnetic Behavior |

| {Co1.5(o-cpia)(bpy)}n | Co(II) | Predominantly Antiferromagnetic |

| {Co2(o-cpia)(OH)(apy)0.5}n | Co(II) | Predominantly Antiferromagnetic |

| {[Dy(o-cpia)]}n | Dy(III) | Weak Antiferromagnetic |

| {Co(o-cpiaH)(bpmp)0.5}n | Co(II) | Weak Ferromagnetic (below 9 K) |

| {Co3(o-cpia)2(phen)(H2O)·5H2O}n | Co(II) | Spin-canted Antiferromagnetism |

| {[Mn9(o-cpia)6(py)3(3H2O)]·H2O}n | Mn(II) | Metamagnetic |

Proton Conductivity in O-H3cpia-based Frameworks

Detailed research findings on the proton conductivity of metal-organic frameworks specifically utilizing this compound as the primary ligand are not available in the current scientific literature. While studies on related isophthalic acid derivatives, such as 5-(dihydroxyphosphoryl)isophthalic acid, have shown that lanthanide-based frameworks can exhibit proton conductivity, similar investigations for O-H3cpia-based materials have not been reported. nih.govacs.org

Theoretical and Computational Investigations of O H3cpia Based Materials

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of materials, providing insights into properties like band gaps, charge distribution, and the nature of chemical bonding. For materials based on 5-(2-Carboxyphenoxy)isophthalic acid, DFT calculations are instrumental in understanding how the coordination of the ligand with different metal centers influences the electronic properties of the resulting coordination polymers.

While specific DFT studies on H3cpia-based materials are not extensively documented in publicly available literature, the methodologies applied to similar metal-organic frameworks (MOFs) provide a clear framework for such investigations. For instance, in studies of other coordination polymers, DFT has been used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical parameter that helps in predicting the material's conductivity and potential applications in electronics and photocatalysis. For example, in a study of new Cu(II) and Ni(II) coordination polymers constructed from a related ligand, 5-(bis(4-carboxybenzyl)amino)isophthalic acid, the bandgaps were determined to be in the semiconductor range, suggesting potential photocatalytic activity. researchgate.net

DFT calculations can also elucidate the nature of the metal-ligand bonds by analyzing the electron density distribution and bond order. This information is vital for understanding the stability and reactivity of the framework. Furthermore, theoretical calculations on related isophthalic acid derivatives have demonstrated the utility of DFT in correlating calculated vibrational frequencies with experimental IR and Raman spectra, aiding in the structural characterization of these complex materials. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the dynamic flexibility of frameworks, the diffusion of guest molecules, and the nature of host-guest interactions. The inherent flexibility of the ether linkage in the this compound ligand suggests that materials derived from it may exhibit interesting dynamic properties.

MD simulations can be employed to explore the structural transformations of H3cpia-based frameworks in response to external stimuli such as temperature, pressure, or the introduction of guest molecules. This is particularly relevant for applications in gas storage and separation, where the dynamic response of the framework can significantly influence its performance. For instance, MD simulations have been used to study the rotational dynamics of organic linkers in other MOFs, revealing how functionalization can tune the steric environment and lead to correlated motions, which is crucial for designing molecular machines. nih.gov

Furthermore, MD simulations are invaluable for investigating host-guest interactions within the pores of these materials. By simulating the movement of guest molecules, researchers can determine diffusion pathways, calculate diffusion coefficients, and identify preferential binding sites. This information is critical for designing materials with high selectivity for specific molecules, a key requirement for applications in sensing and separations.

Modeling of Metal-Ligand Coordination and Energetics

Understanding the coordination environment of the metal centers and the energetics of the metal-ligand interactions is fundamental to predicting the structure and stability of coordination polymers. The this compound ligand possesses three carboxylate groups, offering multiple potential coordination modes.

Computational modeling can be used to predict the most favorable coordination geometries of the H3cpia ligand with various metal ions. By calculating the energies of different coordination modes, researchers can gain insight into why certain structures are formed under specific synthesis conditions. The versatile coordination abilities of metal ions like Zn(II) allow for a wide variety of structures, and computational models can help rationalize the formation of diverse architectures, from one-dimensional chains to robust three-dimensional frameworks. nih.gov

Predictive Studies of Material Properties based on Structural Parameters

A major advantage of computational modeling is its ability to predict the properties of hypothetical materials before they are synthesized. By systematically varying structural parameters such as the choice of metal ion, the connectivity of the framework, and the presence of functional groups, it is possible to screen for materials with desired properties.

For H3cpia-based materials, predictive studies could focus on properties such as porosity, gas adsorption capacity, and catalytic activity. For instance, Grand Canonical Monte Carlo (GCMC) simulations can be used to predict gas uptake isotherms, providing a theoretical assessment of a material's potential for gas storage applications. By correlating these predicted properties with specific structural features, it is possible to establish structure-property relationships that can guide the design of new materials.

Moreover, computational screening can accelerate the discovery of materials for specific applications. For example, by calculating the binding energies of different guest molecules within a series of hypothetical H3cpia-based frameworks, one could identify promising candidates for selective gas separation or sensing. While specific predictive studies on H3cpia-based materials are not yet widely reported, the methodologies are well-established within the broader field of MOF research and hold significant promise for the future development of materials based on this versatile ligand.

Q & A

Q. What are the established synthetic routes for 5-(2-Carboxyphenoxy)isophthalic acid, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling phenolic acids with isophthalic acid derivatives. A common approach includes:

- Step 1: Protect the carboxylic acid groups using tert-butyl or methyl esters to prevent side reactions.

- Step 2: Perform nucleophilic aromatic substitution (NAS) or Ullmann coupling under basic conditions (e.g., K₂CO₃ in DMF) to attach the carboxyphenoxy group .

- Step 3: Deprotect esters using acidic (HCl/MeOH) or basic (NaOH) hydrolysis.

Yield Optimization:

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Q. What are the recommended storage conditions to ensure the compound's stability?

Methodological Answer:

- Short-term: Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis or oxidation .

- Long-term: Lyophilize and keep at -20°C in amber vials to avoid photodegradation. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or COMSOL .

- Molecular Dynamics (MD): Simulate solvent interactions to assess solubility or aggregation behavior. Validate predictions with experimental DSC/TGA data .

Example Application:

- Predict regioselectivity in esterification reactions by comparing activation energies of possible intermediates.

Q. What strategies resolve contradictory spectroscopic data when analyzing derivatives of this compound?

Methodological Answer:

- Hypothesis Testing:

- Advanced Techniques:

Q. How can factorial design optimize reaction parameters in multi-step syntheses involving this acid?

Methodological Answer:

- Design Framework:

- Case Study:

- Objective: Maximize yield in esterification.

- Factors Tested:

- Catalyst (p-TsOH vs. H₂SO₄).

- Solvent polarity (THF vs. DCM).

Data Contradiction Analysis Workflow:

Identify Variables: Compare experimental conditions (e.g., purity of reagents, instrument calibration).

Statistical Validation: Apply t-tests or ANOVA to assess significance of discrepancies .

Literature Cross-Reference: Check for analogous compounds in databases like PubChem or DSSTox .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.